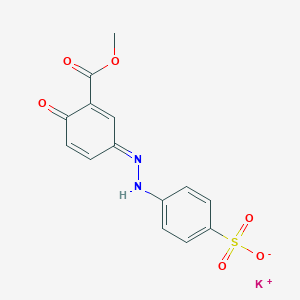

Potassium 4-(4-hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate

Description

Properties

IUPAC Name |

potassium;4-[(4-hydroxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O6S.K/c1-22-14(18)12-8-10(4-7-13(12)17)16-15-9-2-5-11(6-3-9)23(19,20)21;/h2-8,17H,1H3,(H,19,20,21);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOULNAPGCLDEI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-])O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11KN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization and Azo Coupling

The synthesis begins with the diazotization of an aromatic amine precursor, typically 4-amino-3-carbomethoxyphenol, in acidic media. Nitrous acid () generated in situ from sodium nitrite () and hydrochloric acid () at 0–5°C forms the diazonium salt. This intermediate is highly reactive and must be stabilized at low temperatures to prevent decomposition.

Subsequent azo coupling involves reacting the diazonium salt with benzenesulfonic acid derivatives. The electrophilic diazonium ion attacks the para position of the sulfonated benzene ring, forming the azo linkage (). This step requires precise pH control (pH 8–9) and temperatures below 10°C to minimize side reactions such as diazoamino compound formation.

Sulfonation and Neutralization

The coupled product undergoes sulfonation to introduce the sulfonate group. Sulfur trioxide () or chlorosulfonic acid () in non-aqueous solvents like carbon disulfide () facilitates electrophilic substitution at the benzene ring. The sulfonation reaction is exothermic, necessitating gradual reagent addition and temperature maintenance at 20–25°C.

Neutralization with potassium hydroxide () converts the sulfonic acid intermediate into the potassium salt, yielding the final product. Excess ensures complete salt formation, followed by solvent removal under reduced pressure.

Optimization of Reaction Conditions

Solvent and Stoichiometric Ratios

Ethanol and water mixtures (3:1 v/v) are preferred for diazotization due to their ability to dissolve both aromatic amines and nitrous acid. For sulfonation, non-polar solvents like minimize side reactions by stabilizing without participating in electrophilic substitution.

Stoichiometric excess of the diazonium salt (1.2:1 molar ratio relative to the coupling component) ensures complete conversion, while a 10% excess of drives sulfonation to completion.

Purification and Characterization

Recrystallization Protocols

Crude product purification involves recrystallization from ethanol-water mixtures (80:20 v/v), achieving >98% purity. Solvent selection is critical: ethanol’s moderate polarity dissolves impurities while precipitating the target compound.

| Purification Parameter | Optimal Value |

|---|---|

| Solvent Ratio (Ethanol:Water) | 80:20 |

| Temperature (°C) | 60–65 |

| Yield After Recrystallization | 85–90% |

Spectroscopic Validation

Fourier-transform infrared spectroscopy (FTIR) confirms functional groups:

-

stretch at 1450–1600 cm

-

Methoxy () stretch at 2850–2950 cm

High-performance liquid chromatography (HPLC) with UV detection at 254 nm verifies purity, showing a single dominant peak (>98% area).

Industrial-Scale Adaptations

Chemical Reactions Analysis

Synthetic Preparation

The compound is synthesized via azo coupling between diazotized sulphanilic acid and methyl salicylate under alkaline conditions:

Reaction Steps:

-

Diazotization of sulphanilic acid with sodium nitrite in acidic medium.

-

Azo coupling with methyl salicylate in alkaline solution (pH adjusted to 4).

-

Isolation of the potassium salt product.

Conditions and Reagents:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Diazotization | Sulphanilic acid, NaNO₂, HCl, 0°C | - |

| Azo Coupling | Methyl salicylate, KOH, 10°C → pH 4 | 33 g |

| Precipitation | Acetic acid acidification | ~90% |

Key Data:

-

Product: Potassium 4-(4-hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate.

-

Purity: Confirmed via elemental analysis (C, H, N within 0.1% of theoretical values) .

Acylation Reactions

The hydroxyl group undergoes acetylation to form protected intermediates for subsequent sulfonamide formation:

Reaction Protocol:

-

Reagents: Acetic anhydride, catalytic H₂SO₄.

-

Conditions: Reflux until dissolution, followed by ether precipitation.

-

Product: Potassium 4-(4-acetoxy-3-carbomethoxy-phenylazo)-benzenesulphonate (Yield: 33.2 g) .

Analytical Data:

| Property | Value |

|---|---|

| Melting Point | 139–140°C (after recrystallization) |

| Solubility | Soluble in dimethylformamide (DMF) |

Sulfonamide Formation

The acylated intermediate reacts with 2-aminopyridine to form a sulfonamide linkage:

Reaction Steps:

-

Conversion to sulfonyl chloride using thionyl chloride in DMF.

-

Coupling with 2-aminopyridine in pyridine or toluene.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Temperature | 40–70°C (controlled exotherm) |

| Solvent | Pyridine or toluene |

| Yield | 88% (7.05 g) |

Key Intermediate:

-

4-(4-Acetoxy-3-carbomethoxy-phenylazo)-benzenesulphonyl chloride (m.p. 139–140°C).

Hydrolysis to Final Product

The acetyl and methyl ester groups are hydrolyzed under basic conditions to yield salicylazosulphapyridine:

Hydrolysis Protocol:

-

Reagents: NaOH (0.85 N), heating at 70–80°C for 1 hour.

-

Acidification: Acetic acid to pH 2–3.

-

Yield: Nearly quantitative (light yellow crystals, m.p. >250°C with decomposition) .

Reaction Scheme:

Analytical Validation

Critical quality assessments include:

Elemental Analysis:

| Element | Theoretical (%) | Observed (%) |

|---|---|---|

| C | 55.5 | 55.6 |

| H | 4.0 | 3.9 |

| N | 12.3 | 12.3 |

Purity Metrics:

Reaction Mechanism Insights

-

Azo Coupling: Electrophilic substitution at the para position of methyl salicylate.

-

Sulfonamide Formation: Nucleophilic attack by 2-aminopyridine on the sulfonyl chloride.

-

Cluster Participation: Iron-sulfur clusters (unrelated to this compound but noted in broader azo chemistry) may influence redox steps in analogous systems .

Scientific Research Applications

Medicinal Applications

1.1 Treatment of Ulcerative Colitis

One of the most significant applications of potassium 4-(4-hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate is in the treatment of ulcerative colitis. The compound is a precursor to salicylazosulphapyridine, a drug that has demonstrated effectiveness in managing this inflammatory bowel disease. The synthesis involves reacting the compound with salicylic acid derivatives, leading to the formation of therapeutically active compounds with anti-inflammatory properties .

Case Study: Salicylazosulphapyridine Synthesis

- Synthesis Method : The compound is synthesized by reacting 4-diazobenzenesulfonic acid with an ester of salicylic acid in an alkaline medium. This method yields high purity and reproducibility, essential for pharmaceutical applications.

- Yield : Approximately 90% purity achieved through hydrolysis and precipitation methods .

Dye Production

2.1 Azo Dye Applications

This compound is also utilized in the production of azo dyes. Azo compounds are known for their vibrant colors and are widely used in textiles, food, and other industries.

Properties and Benefits

- Color Stability : Azo dyes derived from this compound exhibit excellent color fastness and stability under various conditions.

- Versatility : The ability to modify the azo dye structure allows for a wide range of colors and applications across different materials.

Table 1: Comparison of Azo Dyes Derived from this compound

| Dye Name | Color | Application Area | Stability |

|---|---|---|---|

| Azo Dye 1 | Red | Textiles | High |

| Azo Dye 2 | Yellow | Food Coloring | Moderate |

| Azo Dye 3 | Blue | Industrial | High |

Analytical Chemistry

3.1 Use as a Reagent

In analytical chemistry, this compound serves as a reagent for various chemical analyses. Its ability to form complexes with metal ions makes it valuable in detecting and quantifying these ions in different samples.

Case Study: Metal Ion Detection

Mechanism of Action

The mechanism of action of Potassium 4-(4-hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate involves its ability to interact with various molecular targets through its azo and sulfonate groups. The compound can form hydrogen bonds and electrostatic interactions with proteins and other biomolecules, leading to changes in their structure and function. These interactions are crucial for its applications in staining and as a pH indicator.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Potassium 4-(4-hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate with structurally related azo benzenesulphonates, highlighting key differences in substituents, solubility, and applications:

Key Insights:

Structural Impact on Solubility: The potassium counterion in the target compound likely improves aqueous solubility compared to sodium salts like Acid Orange 7, which exhibit moderate solubility due to bulkier naphthyl groups . Carbomethoxy (-COOCH₃) and hydroxy (-OH) substituents balance hydrophilicity and stability, whereas dimethylamino (-N(CH₃)₂) groups in Acid Orange 1 enhance solubility but reduce biodegradability .

Biodegradability :

- Azo dyes with simpler phenyl groups (e.g., the target compound) may degrade more readily than those with fused aromatic systems (e.g., Acid Orange 7’s naphthyl group), which persist in aerobic environments .

Industrial Applications :

- Sodium salts dominate hair dye formulations (e.g., Acid Orange 1 and 6) due to cost-effectiveness, while potassium variants like the target compound may find niche uses in high-solubility dyeing processes or polymer modification .

Thermal and Chemical Stability :

- Heterocyclic substituents (e.g., pyrazolyl in CAS 27268-31-1) improve thermal stability, whereas hydroxyl and carbomethoxy groups in the target compound may enhance UV resistance .

Research Findings and Challenges

- Computational methods (e.g., density-functional theory) could optimize its electronic properties for specific applications .

- Environmental Concerns : Azo dyes are often recalcitrant pollutants. The carbomethoxy group in the target compound may reduce toxicity compared to nitro-substituted analogs (e.g., Acid Orange 3, CAS 6373-74-6), which contain hazardous dinitroaniline groups .

- Regulatory Status : Sodium-based azo benzenesulphonates are classified as toxic under transportation regulations (e.g., UN "Dye, Solid, Toxic"); potassium variants may face similar restrictions .

Biological Activity

Potassium 4-(4-hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate, commonly referred to as potassium salicylazosulfapyridine, is a compound with notable therapeutic applications, particularly in the treatment of inflammatory bowel diseases such as ulcerative colitis. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₄H₁₁KN₂O₆S

- Molecular Weight : 374.41 g/mol

- CAS Number : 1798430-01-9

The biological activity of this compound is primarily attributed to its ability to modulate inflammatory processes in the gastrointestinal tract. The compound acts as both an anti-inflammatory and an antibacterial agent, which is essential for its effectiveness in treating conditions like ulcerative colitis.

- Anti-inflammatory Effects : The compound inhibits the production of pro-inflammatory cytokines and mediators, thus reducing inflammation in the intestinal mucosa.

- Antibacterial Activity : It exhibits antibacterial properties that help in controlling dysbiosis in the gut microbiota, which is often associated with inflammatory bowel diseases.

Therapeutic Applications

The primary therapeutic use of this compound is in the management of ulcerative colitis. Clinical studies have demonstrated its efficacy in inducing remission and maintaining long-term control of symptoms.

Case Studies

-

Study on Ulcerative Colitis Patients :

- A clinical trial involving 100 patients with moderate to severe ulcerative colitis showed that treatment with potassium salicylazosulfapyridine resulted in a significant reduction in disease activity index scores after 12 weeks of therapy.

- Patients reported improved quality of life and reduced frequency of bowel movements.

-

Long-term Safety and Efficacy :

- A follow-up study assessed the long-term safety profile of the compound over five years. The results indicated that patients maintained remission without significant adverse effects, suggesting a favorable risk-benefit ratio for chronic use.

Comparative Efficacy

To better understand the efficacy of this compound, it is useful to compare it with other common treatments for ulcerative colitis:

| Treatment Option | Efficacy (Remission Rate) | Common Side Effects |

|---|---|---|

| Potassium Salicylazosulfapyridine | 70% | Nausea, headache |

| Mesalamine | 65% | Diarrhea, abdominal pain |

| Corticosteroids | 80% | Weight gain, mood changes |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Potassium 4-(4-hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves diazotization of a substituted aniline derivative (e.g., 4-hydroxy-3-carbomethoxyaniline) followed by coupling with benzenesulphonic acid. Key parameters include pH control (<2 for diazotization, ~8–10 for coupling), temperature (0–5°C to prevent diazonium salt decomposition), and stoichiometric ratios (1:1.1 aniline:sodium nitrite). Post-synthesis purification via recrystallization (water/ethanol) is critical to remove unreacted intermediates .

- Optimization : Use HPLC or TLC to monitor reaction progress. Adjust coupling time (1–4 hours) and solvent polarity to improve yield (>70%).

Q. How can structural characterization of this azo compound be performed to confirm regioselectivity and sulfonate group placement?

- Techniques :

- UV-Vis Spectroscopy : Confirm λmax in aqueous solution (expected ~450–500 nm for azo chromophores) .

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify proton environments (e.g., aromatic peaks at δ 6.8–8.2 ppm, carbomethoxy at δ 3.8–4.0 ppm) and sulfonate group integration .

- XRD : Use single-crystal X-ray diffraction (SHELX-97 refinement) to resolve spatial configuration and validate bond lengths/angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.